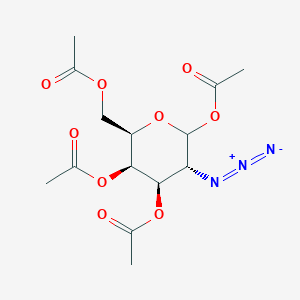

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

Übersicht

Beschreibung

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is a biochemical reagent widely used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose typically involves the diazo-transfer reaction from activated sulfonyl azides to readily available D-galactosamine. The process includes the following steps :

Diazo-Transfer Reaction: D-galactosamine hydrochloride is reacted with nonafluorobutanesulfonyl azide in the presence of copper sulfate and sodium bicarbonate in a mixture of water, methanol, and diethyl ether at room temperature.

Acetylation: The resulting compound is then acetylated using acetic anhydride and pyridine at 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of safer and more cost-effective diazotransfer reagents, such as imidazole-1-sulfonyl azide salts, is preferred due to their stability and lower cost .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose undergoes several types of chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using various reductive chemistries.

Substitution: The compound can participate in glycosylation reactions, where it acts as a glycosyl donor.

Common Reagents and Conditions

Reduction: Common reagents include hydrogenation catalysts or reducing agents like triphenylphosphine.

Glycosylation: Reagents such as glycosyl halides (fluoride, chloride, bromide, iodide), glycosyl trichloroacetimidate, and thioglycosides are used.

Major Products

Reduction: The major product is 2-amino-2-deoxy-D-galactopyranose.

Glycosylation: The products are various glycosides, depending on the acceptor molecule used in the reaction.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Synthetic Chemistry

- Acts as a key intermediate for synthesizing glycosylated compounds.

- Facilitates the development of new pharmaceuticals and biologically active molecules.

-

Drug Development

- The azido group allows for click chemistry applications.

- Valuable in designing targeted drug delivery systems to enhance specificity and efficacy.

-

Bioconjugation

- Used in bioconjugation processes to link with proteins or other biomolecules.

- Aids in creating novel therapeutics and diagnostics.

-

Glycobiology Research

- Plays a significant role in studying carbohydrate-protein interactions.

- Helps researchers understand cell signaling and immune responses.

Synthetic Chemistry

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is crucial in synthetic pathways for constructing complex carbohydrates and oligosaccharides. It is particularly important for synthesizing d-galactosamine-containing structures that are relevant in various biological processes .

| Application Area | Description |

|---|---|

| Glycosylation Reactions | Utilized as a donor in glycosylation reactions to form glycosidic bonds. |

| Intermediate for Oligosaccharides | Essential for synthesizing oligosaccharides used in vaccines and therapeutics. |

Drug Development

The compound's azido functional group enhances its utility in click chemistry, enabling the development of novel drug delivery systems. This application is particularly significant in cancer therapy where targeted delivery can improve treatment outcomes while minimizing side effects .

| Drug Delivery System | Mechanism |

|---|---|

| Targeted Therapy | Utilizes the azido group for selective binding to cancer cells. |

| Prodrug Activation | Can be modified to release active drugs upon reaching target tissues. |

Bioconjugation

In bioconjugation, this compound can be conjugated with various biomolecules such as peptides and antibodies. This property is exploited for creating diagnostic agents and therapeutic proteins that require specific targeting capabilities .

| Bioconjugate Type | Purpose |

|---|---|

| Antibody-drug Conjugates | Enhance specificity of drug action on target cells. |

| Diagnostic Probes | Improve detection sensitivity in assays. |

Glycobiology Research

The compound is instrumental in studying the roles of carbohydrates in biological systems. It aids researchers in understanding how carbohydrates interact with proteins, which is vital for elucidating mechanisms of cell signaling and immune responses .

| Research Focus | Contribution |

|---|---|

| Carbohydrate-Protein Interactions | Helps map interactions critical for cellular functions. |

| Immune Response Studies | Investigates how carbohydrates influence immune cell behavior. |

Case Study 1: Synthesis of Oligosaccharides

A study demonstrated the efficiency of using this compound as an intermediate for synthesizing complex oligosaccharides that mimic natural glycoproteins involved in cell signaling .

Case Study 2: Targeted Drug Delivery

Research highlighted the application of this compound in developing a targeted drug delivery system that utilizes click chemistry to attach therapeutic agents selectively to cancer cells, significantly improving treatment efficacy while reducing systemic toxicity .

Wirkmechanismus

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose involves its role as a glycosyl donor in glycosylation reactions. The azido group facilitates stereoselective glycosylation, and the acetyl groups protect the hydroxyl groups during the reaction. The compound interacts with glycosyl acceptors to form glycosidic bonds, which are crucial in the formation of complex carbohydrates and glycoconjugates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

- 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is unique due to its specific configuration and the presence of the azido group, which allows for selective glycosylation reactions. This makes it particularly useful in the synthesis of D-galactosamine-containing oligosaccharides and other glycoconjugates .

Biologische Aktivität

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose (commonly referred to as Tetra-Ac-GalNAz) is a synthetic carbohydrate derivative known for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and reactivity.

- Molecular Formula : C₁₄H₁₉N₃O₉

- Molecular Weight : 373.32 g/mol

- CAS Number : 67817-30-5

- Physical State : Solid (white to almost white powder)

- Melting Point : 120.0 to 127.0 °C

- Specific Rotation : +98.0 to +102.0° (C=1, CHCl₃)

The azido group in Tetra-Ac-GalNAz allows for bioorthogonal reactions, particularly with cyclooctynes in click chemistry. This property is essential for labeling biomolecules and studying glycosylation processes in living organisms. The acetyl groups enhance the solubility and stability of the compound, making it suitable for various biological applications.

Antimicrobial Properties

Recent studies have indicated that Tetra-Ac-GalNAz exhibits antimicrobial activities against several pathogens. For example:

- In vitro Studies : Tetra-Ac-GalNAz was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at specific concentrations.

Immunomodulatory Effects

Tetra-Ac-GalNAz has been investigated for its potential immunomodulatory effects:

- Cellular Response : In a study involving murine macrophages, Tetra-Ac-GalNAz enhanced the production of pro-inflammatory cytokines, indicating its role in modulating immune responses.

Applications in Glycobiology

The compound serves as a valuable tool in glycobiology for studying glycan interactions:

- Glycan Labeling : Its azido group allows for selective labeling of glycans on cell surfaces, facilitating the study of glycoproteins and glycolipids in cellular processes.

Case Studies

-

Study on Antimicrobial Activity :

- A research team evaluated the antimicrobial efficacy of Tetra-Ac-GalNAz against various bacterial strains. The results demonstrated that at concentrations above 50 µg/mL, significant growth inhibition was observed compared to untreated controls.

-

Immunomodulation Study :

- In an experiment with macrophage cultures, Tetra-Ac-GalNAz was shown to increase TNF-alpha and IL-6 production significantly. This suggests its potential use as an adjuvant in vaccine formulations.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-RQICVUQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447866 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84278-00-2 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azido-D-galactose tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.